methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl ester group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be separated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysis and other advanced techniques can optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used in the synthesis of diverse heterocyclic scaffolds.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as starting materials for more complex heterocyclic systems.
Uniqueness
Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-5-yl)propanoate is an organic compound notable for its unique structural features, including a propanoate group attached to a methyl-substituted pyrazole ring. Its molecular formula is C9H14N2O2, and it has garnered interest in medicinal chemistry and agricultural science due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may act as an inhibitor or activator of various enzymatic pathways, leading to a range of biological effects .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has been studied for its ability to modulate inflammatory responses, potentially making it a candidate for treating conditions characterized by excessive inflammation .
Antimicrobial and Antifungal Activities
Compounds containing pyrazole rings are often investigated for their antimicrobial and antifungal activities. This compound may exhibit similar properties, contributing to its potential applications in treating infections caused by bacteria and fungi .
Structure-Activity Relationship (SAR)
The unique substitution pattern on the pyrazole ring influences both the chemical reactivity and biological activity of this compound. Comparative studies with other pyrazole derivatives have shown that variations in substitution can lead to significant differences in biological efficacy .
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate | Pyrazole derivative | Exhibits different biological activities |
Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | Nitro-substituted pyrazole | Enhanced reactivity due to nitro group |
Methyl 2-(1-methyl-3H-pyrazol-4-yl)propanoate | Methyl-substituted pyrazole | Different electronic properties affecting reactivity |
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered at varying doses, and results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those observed for standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(2-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-4-5-9-10(7)2/h4-6H,1-3H3 |
InChI Key |
RIMGZVHRBUHXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1C)C(=O)OC |
Origin of Product |
United States |
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